N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) is a synthetic compound classified as an isoquinolinesulfonamide derivative. [] It has played a significant role in scientific research as a potent and selective inhibitor of cyclic nucleotide-dependent protein kinases, particularly cAMP-dependent protein kinase (PKA). []
1-Chloroisoquinoline-5-sulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential antibacterial properties and its role as an allosteric inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
1-Chloroisoquinoline-5-sulfonamide is classified under the broader category of isoquinoline derivatives and sulfonamides. Sulfonamides are organic compounds that contain a sulfonamide group (SO2NH2) attached to an aromatic amine. This specific compound is recognized for its structural features that include a chloro substituent on the isoquinoline ring and a sulfonamide group, which contributes to its biological activity .
The synthesis of 1-chloroisoquinoline-5-sulfonamide typically involves several steps:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the isoquinoline structure .
The molecular structure of 1-chloroisoquinoline-5-sulfonamide can be described as follows:
The structure features a chloro group at the 1-position of the isoquinoline ring and a sulfonamide group at the 5-position, contributing to its unique chemical properties .
1-Chloroisoquinoline-5-sulfonamide participates in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-chloroisoquinoline-5-sulfonamide primarily involves its interaction with bacterial DNA gyrase. This enzyme is vital for DNA replication in bacteria, and inhibition leads to bacterial cell death.
The compound binds to an allosteric site on the GyrA subunit of DNA gyrase, distinct from where traditional fluoroquinolones act. This binding alters the conformation of the enzyme-DNA complex, preventing proper DNA supercoiling necessary for replication .
Studies have shown that this compound exhibits potent activity against Gram-negative bacteria, with minimal cytotoxicity towards human cells, making it a promising candidate for further development in antibiotic therapy .
These properties are essential for understanding how 1-chloroisoquinoline-5-sulfonamide behaves in biological systems and during synthesis .
1-Chloroisoquinoline-5-sulfonamide has several applications in scientific research:
The ongoing research into this compound highlights its potential as a lead molecule for developing novel antibiotics in response to rising antibiotic resistance .
The discovery of Prontosil (sulfamidochrysoidine) in 1932 marked the advent of synthetic sulfonamide antibiotics, revolutionizing systemic antibacterial therapy [2] [10]. Gerhard Domagk's pioneering work demonstrated that this azo dye derivative metabolized to sulfanilamide in vivo, providing potent activity against Gram-positive pathogens like Streptococcus [2]. Early sulfonamides functioned as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting folate biosynthesis in bacteria while sparing human cells that acquire folate dietarily [1] [10]. This selective targeting established sulfonamides as the first broad-spectrum synthetic antibiotics, saving countless lives during World War II [2].
Structural refinements over decades yielded derivatives with enhanced pharmacokinetics and spectra:
Table 1: Key Sulfonamide Antibacterial Agents and Structural Features
Compound | Heterocyclic Moiety | Target Spectrum | Clinical Impact |
---|---|---|---|
Sulfanilamide | None (prototype) | Gram-positive bacteria | First systemic antibacterial agent |
Sulfadiazine | Pyrimidine | Broad-spectrum + Toxoplasma | Meningitis/CNS infections |
Sulfamethoxazole | 5-Methylisoxazole | Gram-negative bacteria | Synergistic combo with trimethoprim (cotrimoxazole) |
Sulfamethazine | 4,6-Dimethylpyrimidine | Veterinary pathogens | Livestock growth promotion |
Despite their efficacy, escalating resistance emerged through mutated DHPS enzymes, efflux pumps, and alternative folate metabolism [10]. By the 1960s, >90% of staphylococcal isolates exhibited sulfonamide resistance, necessitating structural innovations [3].
Isoquinoline scaffolds emerged as privileged structures in antimicrobial development due to their rigid planar geometry, enabling deep penetration into hydrophobic enzyme pockets, and versatile halogenation sites for tuning electronic properties [5] [8]. The strategic incorporation of chlorine at C-1 enhances:
Recent studies demonstrate that 1-chloroisoquinoline-5-sulfonamide derivatives exhibit potent activity against multidrug-resistant (MDR) isolates. LEI-800, an optimized isoquinoline sulfonamide, achieved MIC values of 3.1 µM against fluoroquinolone-resistant E. coli by allosterically inhibiting DNA gyrase [8]. Similarly, quinoline-5-sulfonamide-triazole hybrids suppressed vancomycin-resistant Enterococcus faecalis (VRE) at 4 µg/mL by disrupting cell wall integrity [5].
Table 2: Antimicrobial Activity of Isoquinoline Sulfonamide Hybrids Against Resistant Pathogens
Compound Class | Pathogen | Resistance Profile | MIC Range | Mechanistic Insight |
---|---|---|---|---|
1-Chloroisoquinoline-5-sulfonamide | E. coli ST131 | Fluoroquinolone-resistant | 0.5–4 µg/mL | Allosteric gyrase inhibition |
Quinoline-5-sulfonamide | MRSA CC398 | β-lactam-resistant | 2–8 µg/mL | DHPS competitive inhibition |
8-Hydroxyquinoline-sulfonamide | VRE | Vancomycin-resistant | 4–16 µg/mL | Cell membrane disruption |
Molecular docking reveals that the isoquinoline core inserts into hydrophobic pockets of gyrase (GyrA subunit), while the sulfonamide group forms hydrogen bonds with Asn46 and Asp73 residues critical for ATPase activity [8]. This dual interaction stalls DNA supercoiling without inducing cleavage complex formation – a key distinction from fluoroquinolones that reduces genotoxicity risks [8].
Hybridization of quinoline and sulfonamide pharmacophores leverages complementary mechanistic actions and physicochemical properties:
Mechanistic Synergy:
Physicochemical Advantages:
Table 3: Physicochemical Properties of Key Quinoline-Sulfonamide Hybrids
Parameter | 1-Chloroisoquinoline-5-sulfonamide | 8-Hydroxyquinoline-5-sulfonamide | Fluoroquinolone (Ciprofloxacin) |
---|---|---|---|
LogP | 2.1 | 1.8 | 0.4 |
Topological PSA (Ų) | 85.6 | 99.2 | 74.6 |
Rotatable bonds | 2 | 3 | 4 |
H-bond acceptors | 4 | 5 | 6 |
H-bond donors | 2 | 2 | 1 |
Cryo-EM structural data (PDB: 8G7K) confirms that 1-chloroisoquinoline-5-sulfonamide binds a novel hydrophobic pocket in GyrA distinct from fluoroquinolone binding sites [8]. The sulfonamide oxygen atoms coordinate water-mediated hydrogen bonds with Arg136, while the chlorine atom occupies a sub-pocket formed by Met99 and Val167 – residues rarely mutated in resistant strains [8]. This explains the lack of cross-resistance with existing drug classes.
The hybridization approach also enables dual-target inhibition. Recent derivatives demonstrated simultaneous suppression of DHPS and DNA gyrase at nanomolar concentrations (IC50 = 89 nM and 142 nM, respectively), delaying resistance emergence in Acinetobacter baumannii models [7]. This multi-target engagement underscores the strategic advantage of quinoline-sulfonamide architectures in overcoming existing resistance mechanisms.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1